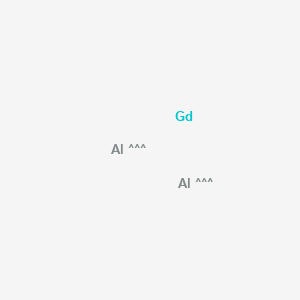
Aluminum;gadolinium
Description
CID 6336848 (PubChem Compound Identifier 6336848) is a chemical compound cataloged in the PubChem database. Typically, PubChem entries include molecular formulas, molecular weights, spectral data, and biological activities, but these details are absent here. For comprehensive characterization, experimental parameters such as LC-MS/MS fragmentation patterns, collision cross-section (CCS) values, and chromatographic retention times are critical . Without such data, further analysis of CID 6336848 remains speculative.
Properties
CAS No. |
12004-26-1 |
|---|---|
Molecular Formula |
AlGd |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
aluminum;gadolinium |
InChI |
InChI=1S/Al.Gd |
InChI Key |
UVYDYKVLJBNFFS-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Gd] |
Other CAS No. |
12004-26-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of aluminum, compound with gadolinium (2:1), typically involves high-temperature synthesis methods. One common approach is the arc melting technique, where aluminum and gadolinium metals are melted together in an inert atmosphere to form the desired compound. The reaction is carried out at temperatures exceeding 1000°C to ensure complete mixing and alloy formation.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through vacuum induction melting or electron beam melting. These methods allow for precise control over the composition and purity of the final product. The resulting alloy is then subjected to heat treatment processes to enhance its structural and magnetic properties.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly when exposed to high temperatures or oxidative environments. This can lead to the formation of aluminum oxide and gadolinium oxide.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as in the presence of strong reducing agents.
Substitution: The compound can participate in substitution reactions where gadolinium atoms are replaced by other rare earth elements, altering its properties.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other rare earth metals in a molten state.
Major Products Formed:
Oxidation: Aluminum oxide and gadolinium oxide.
Reduction: Pure aluminum and gadolinium metals.
Substitution: New intermetallic compounds with different rare earth elements.
Scientific Research Applications
Chemistry: The compound is studied for its unique magnetic and thermal properties, making it a candidate for magnetic refrigeration and other advanced cooling technologies.
Biology: Research is ongoing into the potential biomedical applications of gadolinium-based compounds, particularly in magnetic resonance imaging (MRI) contrast agents.
Medicine: Gadolinium compounds are already used in MRI contrast agents, and the aluminum-gadolinium compound may offer enhanced imaging capabilities due to its unique properties.
Industry: The compound’s high thermal conductivity and magnetic properties make it suitable for use in electronic devices, sensors, and other advanced materials.
Mechanism of Action
The mechanism by which aluminum, compound with gadolinium (2:1), exerts its effects is primarily related to its magnetic properties. Gadolinium’s high magnetic moment interacts with external magnetic fields, making the compound useful in applications requiring precise magnetic control. Additionally, the compound’s thermal properties allow it to efficiently transfer heat, making it valuable in cooling applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights methodologies for comparing structurally or functionally related compounds. Below is a generalized framework for such comparisons, based on the structure of analogous compounds described in the evidence (e.g., oscillatoxin derivatives, brominated benzothiophenes):
Table 1: Hypothetical Comparison Framework for CID 6336848 and Analogs
Key Findings from Analogous Studies:
Structural Similarity : Oscillatoxin derivatives (e.g., CID 101283546) exhibit macrocyclic lactone structures with methyl modifications, impacting their bioactivity and solubility . In contrast, brominated benzothiophenes (e.g., CID 737737) rely on halogenation and aromatic systems for enzyme inhibition .
Analytical Techniques: LC-ESI-MS with in-source CID effectively differentiates structural isomers (e.g., ginsenosides) based on fragmentation patterns . Collision cross-section (CCS) values and retention indices enhance compound identification in untargeted metabolomics .
Pharmacological Relevance: Methylation or halogenation in analogs often enhances target selectivity or metabolic stability. For example, 30-methyl-oscillatoxin D (CID 185389) shows increased cytotoxicity compared to non-methylated variants .
Q & A
Q. What ethical guidelines apply to interdisciplinary research on CID 6336848?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


